molecular formula C16H25ClN6O3 B6614753 tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate CAS No. 1188914-92-2

tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate

Cat. No.: B6614753
CAS No.: 1188914-92-2
M. Wt: 384.9 g/mol
InChI Key: QAHSSVXYVMJUQD-UHFFFAOYSA-N
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Description

tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a chloro group and a morpholine ring at positions 4 and 6, respectively. The triazine moiety is further linked to a piperazine ring, which is protected by a tert-butyl carboxylate group. This structural architecture confers unique physicochemical properties, including moderate polarity (TPSA ~ 70 Ų) and a molecular weight of ~395.9 g/mol, making it suitable for applications in medicinal chemistry and materials science .

Key characteristics:

  • Molecular formula: C₁₇H₂₅ClN₆O₃
  • Functional groups: Chloro-triazine, morpholine, piperazine, tert-butyl ester.
  • Synthetic relevance: Likely synthesized via nucleophilic substitution or cross-coupling reactions on the triazine ring .

Properties

IUPAC Name

tert-butyl 4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN6O3/c1-16(2,3)26-15(24)23-6-4-21(5-7-23)13-18-12(17)19-14(20-13)22-8-10-25-11-9-22/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHSSVXYVMJUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H24ClN5O2C_{16}H_{24}ClN_5O_2, indicating the presence of a tert-butyl group, a piperazine moiety, and a triazine ring. The structure can be represented as follows:

tert butyl 4 4 chloro 6 morpholin 4 yl 1 3 5 triazin 2 yl piperazine 1 carboxylate\text{tert butyl 4 4 chloro 6 morpholin 4 yl 1 3 5 triazin 2 yl piperazine 1 carboxylate}

Research suggests that this compound may act through multiple biological pathways. Notably, it has been implicated in the inhibition of specific enzymes involved in lipid metabolism and inflammation.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : Similar compounds have shown selective inhibition of FAAH, which plays a crucial role in the degradation of endocannabinoids. This inhibition can lead to increased levels of endogenous lipids such as anandamide, potentially providing analgesic effects .
  • Neuroprotective Effects : The morpholine component may contribute to neuroprotective properties by modulating inflammatory responses in neurodegenerative conditions. Studies indicate that related compounds can reduce oxidative stress and improve cell viability in neuronal cultures exposed to toxic agents like amyloid beta .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Analgesic Effects Inhibition of FAAH increases pain-relieving endocannabinoids
Neuroprotection Reduces oxidative stress and inflammation in neuronal cells
Antitumor Potential Exhibits cytotoxic effects on various cancer cell lines
Antimicrobial Activity Shows activity against specific bacterial strains

Case Study 1: FAAH Inhibition and Pain Management

A study investigating the effects of related piperazine derivatives demonstrated that these compounds significantly attenuated neuropathic pain in rat models. The mechanism was attributed to elevated levels of endocannabinoids due to FAAH inhibition, suggesting potential for treating chronic pain conditions .

Case Study 2: Neuroprotective Properties

In vitro studies on neuroblastoma cells revealed that compounds similar to this compound exhibited protective effects against amyloid beta-induced toxicity. The results indicated a reduction in pro-inflammatory cytokines and improved cell survival rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with High Similarity Scores

Per CAS data, compounds with similarity scores of 0.92–0.96 share the piperazine-carboxylate backbone but differ in substituents on the triazine or aromatic rings (Table 1) :

Compound CAS Number Key Substituents Molecular Formula Similarity Score
tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 Piperidine instead of triazine C₁₄H₂₇N₃O₂ 0.96
tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate 1010073-85-4 Chloro-methoxyphenyl group C₁₆H₂₃ClN₂O₃ 0.93
tert-butyl 4-[3-(1,3-thiazol-5-yl)pyrazin-2-yl]piperazine-1-carboxylate Not specified Thiazole-pyrazine core C₁₈H₂₄N₆O₂S 0.92

Key observations :

  • Chloro-methoxyphenyl derivatives (CAS 1010073-85-4) retain halogenated aromaticity but lack the triazine’s electron-deficient character, impacting reactivity in cross-coupling reactions .
  • ~1.8 for the target compound) .

Functional Group Variations and Pharmacological Implications

Morpholine vs. Other Amine Substituents
  • The morpholine group in the target compound provides a polar, oxygen-containing ring, improving aqueous solubility (predicted LogS = -3.5) compared to analogues with piperidine (LogS = -4.2) or thiazole (LogS = -4.8) .
  • In kinase inhibitor studies, morpholine derivatives often exhibit enhanced selectivity due to optimal hydrogen-bonding interactions with ATP-binding pockets .
tert-Butyl Carboxylate as a Protecting Group
  • The tert-butyl ester acts as a protecting group for the piperazine nitrogen, enabling selective deprotection for further functionalization. This contrasts with sulfonyl-protected analogues (e.g., CAS 1704069-30-6), which exhibit higher metabolic stability but lower synthetic accessibility .

Physicochemical and ADMET Properties

Property Target Compound CAS 205059-24-1 CAS 1010073-85-4
Molecular Weight 395.9 g/mol 269.4 g/mol 326.8 g/mol
LogP (iLOGP) 1.8 2.1 2.9
H-bond Acceptors 6 4 5
TPSA 70 Ų 38 Ų 55 Ų
GI Absorption High High Moderate

ADMET Insights :

  • The target compound’s lower LogP and higher TPSA suggest favorable membrane permeability and reduced P-glycoprotein efflux compared to more lipophilic analogues .
  • CYP inhibition : Morpholine-containing compounds show negligible CYP3A4 inhibition, unlike thiazole derivatives, which may exhibit off-target effects .

Preparation Methods

Final Product Isolation

Purification :

  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Yield : ~75–85% (theoretical, based on analogous reactions).

Alternative Method: One-Pot Sequential Substitution

To streamline synthesis, a one-pot approach has been explored, though it requires stringent temperature control:

StepReagentTemperatureSolventKey Challenge
1Morpholine0–5°CTHFAvoiding premature piperazine addition
2Boc-piperazine25°CTHF/DCMEnsuring complete substitution

This method reduces purification steps but risks side products if stoichiometry or timing is mismatched.

Comparative Analysis of Methodologies

Stepwise vs. One-Pot Synthesis

ParameterStepwise MethodOne-Pot Method
Yield Higher (80–85%)Moderate (70–75%)
Purity >98%~90%
Operational Complexity ModerateHigh

The stepwise method remains preferred for large-scale production due to reproducibility.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilicity and dissolve intermediates.

  • Protic solvents (e.g., ethanol) are avoided to prevent Boc-group cleavage.

Temperature Control

  • Lower temperatures (0–5°C) favor monofunctionalization in the first step.

  • Room temperature suffices for subsequent substitutions due to decreased reactivity.

Stoichiometry

  • Morpholine : Slight excess (1.1 eq) ensures complete first substitution.

  • Boc-piperazine : Equimolar ratios prevent di-substitution by piperazine.

Challenges and Mitigation Strategies

Regiochemical Control

  • Competing substitutions at positions 2 and 4 are minimized by sequential addition and temperature modulation.

  • HPLC monitoring ensures reaction progression aligns with expected regioselectivity.

Boc-Group Stability

  • Mild bases (e.g., DIPEA) prevent deprotection, whereas stronger bases (e.g., NaOH) risk carbamate cleavage.

Scalability and Industrial Relevance

The stepwise method is amenable to kilogram-scale synthesis, with reported throughputs of 10–20 kg/batch in pilot plants. Key considerations include:

  • Cost efficiency : Morpholine and Boc-piperazine are commercially available at scale.

  • Waste management : HCl byproducts require neutralization and recycling.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a 1,3,5-triazine core. A common route involves reacting 2,4-dichloro-6-morpholino-1,3,5-triazine with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 h), achieving yields up to 88.7% . Variations in solvent (toluene vs. 1,4-dioxane) and base (Na₂CO₃ vs. K₂CO₃) can alter reaction efficiency. For example, Suzuki-Miyaura coupling with boronic esters requires Pd catalysis (e.g., [Pd(dppf)Cl₂]) and anhydrous conditions . Purification often involves silica gel chromatography, with solvent gradients (ethyl acetate/petroleum ether) critical for isolating high-purity products .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of saturated solutions (e.g., in ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Software like SHELXL refines the structure, analyzing bond lengths, angles, and anisotropic displacement parameters. For example, a piperazine ring in a related compound showed puckering amplitudes (q = 0.12 Å) and Cremer-Pople parameters calculated via WinGX . Discrepancies in crystallographic data (e.g., bond angle deviations >2°) may indicate disorder, resolved using the SQUEEZE algorithm in PLATON .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substitution patterns. For example, tert-butyl protons resonate at δ ~1.45 ppm, while triazine carbons appear at δ ~165–170 ppm .
  • LCMS : High-resolution LCMS (e.g., m/z 348.1 [M+H]⁺) confirms molecular weight and detects impurities .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O) and ~1240 cm⁻¹ (C-N) validate functional groups .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved during formulation studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. Techniques:
  • DSC/TGA : Detect polymorph transitions (e.g., endothermic peaks at 150–200°C).
  • PXRD : Compare experimental patterns with simulated data from SCXRD .
  • Hansen Solubility Parameters : Optimize co-solvents (e.g., PEG-400) to match HSP values (δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/²) .

Q. What strategies optimize regioselectivity in triazine substitution reactions?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density at triazine positions. The 4-chloro group is more reactive due to lower LUMO energy (-1.8 eV vs. -1.5 eV for C-2) .
  • Kinetic Control : Lower temperatures (0–25°C) favor substitution at the 4-position, while higher temps (>80°C) promote equilibration .
  • Leaving Group Tuning : Replace Cl with better leaving groups (e.g., OTf) to enhance reactivity .

Q. How do steric and electronic effects of the tert-butyl group influence piperazine ring conformation?

  • Methodological Answer : SCXRD reveals that the tert-butyl group induces chair conformations in the piperazine ring, with N-C-N angles ~109.5°. Torsion angles (e.g., C7-N4-C8-C9 = -65.3°) are analyzed using Cremer-Pople puckering coordinates (Q = 0.54 Å, θ = 3.2°, φ = 270°) . Steric hindrance from the tert-butyl group reduces rotational freedom, confirmed by variable-temperature ¹H NMR (ΔG‡ ≈ 12 kcal/mol for ring inversion) .

Q. What methodologies address low yields in Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Use Pd(OAc)₂/XPhos for electron-deficient aryl chlorides, improving turnover numbers (TON > 500) .
  • Microwave Assistance : Reduce reaction time from 16 h to 30 min at 120°C, increasing yields by 15–20% .
  • Boronic Acid Preactivation : Treat boronic acids with 4Å MS to remove water, minimizing protodeboronation .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize IC₅₀ values .
  • Metabolic Stability Testing : Incubate compounds in liver microsomes (human vs. rodent) to identify species-specific degradation .
  • SAR Studies : Modify substituents (e.g., morpholino to piperidine) and correlate changes with activity trends via Free-Wilson analysis .

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodological Answer :
  • Force Field Adjustments : Use AMBER ff19SB for protein flexibility, improving docking score RMSD from 2.5 Å to 1.2 Å .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Ensemble Docking : Screen multiple protein conformations (e.g., from NMR) to capture induced-fit binding .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :
  • Hazard Assessment : Use CHETAH v12.0 to predict explosive decomposition risks (Td ≈ 220°C) .
  • Ventilation : Perform reactions in fume hoods with scrubbers for Cl₂/HCl byproducts .
  • Waste Management : Quench reaction mixtures with NaHCO₃ before disposal to neutralize acidic residues .

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